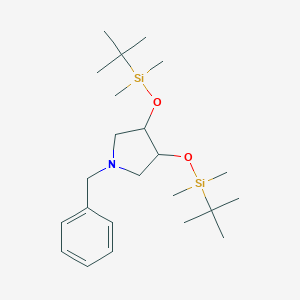

(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine is a synthetic organic compound belonging to the class of pyrrolidines. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups attached to the hydroxyl groups on the pyrrolidine ring. The compound is chiral, with specific stereochemistry at the 3rd and 4th positions, making it an important intermediate in asymmetric synthesis and various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Protection of Hydroxyl Groups: The hydroxyl groups at the 3rd and 4th positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Benzylation: The nitrogen atom of the pyrrolidine ring is benzylated using benzyl bromide or benzyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the benzyl group can yield the corresponding pyrrolidine derivative without the benzyl moiety.

Substitution: The TBDMS protecting groups can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in methanol are commonly used for deprotection.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: De-benzylated pyrrolidine derivatives.

Substitution: Free hydroxyl pyrrolidine derivatives.

Chemistry:

Asymmetric Synthesis: The compound is used as a chiral building block in the synthesis of complex molecules.

Protecting Group Chemistry: The TBDMS groups provide protection for hydroxyl functionalities during multi-step synthetic procedures.

Biology:

Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with pyrrolidine derivatives.

Medicine:

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

作用機序

The mechanism of action of (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity.

類似化合物との比較

(3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine: Lacks the TBDMS protecting groups, making it more reactive.

(3S,4S)-1-Benzyl-3,4-bis((trimethylsilyl)oxy)pyrrolidine: Contains trimethylsilyl (TMS) groups instead of TBDMS, which are smaller and less sterically hindering.

Uniqueness:

- The presence of TBDMS groups in (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine provides enhanced stability and protection for the hydroxyl groups, making it particularly useful in complex synthetic routes where selective deprotection is required.

This compound’s unique combination of stability, reactivity, and chiral properties makes it a valuable tool in various fields of scientific research and industrial applications.

生物活性

(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine, with CAS number 138228-45-2, is a chiral pyrrolidine derivative notable for its unique structural features and potential applications in medicinal chemistry and organic synthesis. The compound consists of a pyrrolidine ring substituted with a benzyl group and two tert-butyldimethylsilyl ether functionalities, enhancing its stability and reactivity.

- Molecular Formula : C23H43NO2Si2

- Molecular Weight : 421.76 g/mol

- Purity : Typically above 95%

- Structural Features : Chiral centers at positions 3 and 4 of the pyrrolidine ring.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Pyrrolidine Ring : Utilizing chiral precursors to ensure the correct stereochemistry.

- Introduction of Silyl Groups : Employing tert-butyldimethylsilyl chloride in the presence of a base to protect hydroxyl groups.

- Benzyl Substitution : Adding a benzyl group through nucleophilic substitution reactions.

Enzyme Interaction Studies

Research indicates that related pyrrolidine derivatives exhibit significant interactions with various biological macromolecules, particularly enzymes. For instance, studies have shown that certain pyrrolidine compounds can inhibit kinases such as casein kinase 1 delta, suggesting potential applications in cancer therapy and other diseases where kinase activity is dysregulated .

Case Studies

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3R,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine | Similar pyrrolidine structure | Moderate kinase inhibition |

| (3S,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine | Opposite stereochemistry | Limited data available |

| (3S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine | Contains amino groups | Antimicrobial activity observed |

Research Findings

Despite limited direct studies on this compound itself, the existing literature highlights its potential as a scaffold for drug development due to its stereochemical properties and ability to interact with biological targets. Further research is necessary to fully elucidate its biological mechanisms and therapeutic applications.

科学的研究の応用

The compound (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine (CAS No. 138228-45-2) is a chiral pyrrolidine derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis, and potential interactions with biological systems.

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing ring known for its versatility in organic synthesis. |

| Benzyl Group | Enhances lipophilicity and potential interactions with biological targets. |

| Tert-butyldimethylsilyl Groups | Provide protection for hydroxyl groups, facilitating selective reactions. |

Medicinal Chemistry

The compound's stereochemical properties make it a candidate for drug development, particularly as an inhibitor or modulator of biological pathways. Pyrrolidine derivatives have been studied for their effects on various kinases, such as casein kinase 1 delta, suggesting that similar compounds could exhibit selective inhibitory activity against specific targets.

Organic Synthesis

Due to its structural characteristics, This compound can serve as a versatile intermediate in the synthesis of other complex molecules. The presence of silyl ethers allows for selective deprotection reactions under mild conditions, facilitating the construction of more complex structures.

Interaction Studies

Research indicates that compounds with similar structures may interact effectively with enzymes or receptors due to their conformational flexibility and ability to form hydrogen bonds. Further studies are necessary to elucidate the specific binding affinities and mechanisms of action of this compound.

Comparative Analysis with Related Compounds

To understand the uniqueness of This compound , it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine | Similar pyrrolidine structure | Different stereochemistry |

| (3S,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine | Similar functional groups | Opposite stereochemistry |

| (3S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine | Contains amino groups | Different functionalization |

The specific stereochemistry of (3S,4S) enhances its potential biological activity compared to its isomers.

特性

IUPAC Name |

[(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO2Si2/c1-22(2,3)27(7,8)25-20-17-24(16-19-14-12-11-13-15-19)18-21(20)26-28(9,10)23(4,5)6/h11-15,20-21H,16-18H2,1-10H3/t20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGNPRXNMNDZSO-SFTDATJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CN(CC1O[Si](C)(C)C(C)(C)C)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CN(C[C@@H]1O[Si](C)(C)C(C)(C)C)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。